molecular formula C5H4ClNO2S B572595 (5-Chloro-thiazol-2-YL)acetic acid CAS No. 1363381-03-6

(5-Chloro-thiazol-2-YL)acetic acid

Cat. No. B572595
M. Wt: 177.602
InChI Key: QDYYCRCOIBLOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-thiazol-2-YL)acetic acid” is a chemical compound with the molecular formula C5H4ClNO2S . It has an average mass of 177.609 Da and a monoisotopic mass of 176.965118 Da . It is a solid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of thiazole derivatives, including “(5-Chloro-thiazol-2-YL)acetic acid”, often involves various chemical reactions . For instance, a mixture of 2-amino-4-chlorobenzene-thiol and various substituted benzaldehydes in methanol can be stirred at room temperature for several hours to synthesize thiazole derivatives .


Molecular Structure Analysis

The thiazole ring in “(5-Chloro-thiazol-2-YL)acetic acid” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, including “(5-Chloro-thiazol-2-YL)acetic acid”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .


Physical And Chemical Properties Analysis

“(5-Chloro-thiazol-2-YL)acetic acid” is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved data.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Thiazoles and their derivatives, including those with chloro substituents, have been extensively studied for their antibacterial and antimicrobial properties. A review highlighted the significant antibacterial activity of various thiazole derivatives against a range of bacteria and pathogens, suggesting that modifications to the thiazole core, possibly including chloro substituents, could yield compounds with valuable antibacterial properties (Mohanty et al., 2021).

Antioxidant and Anti-inflammatory Activities

The exploration of thiazole derivatives for potential antioxidant and anti-inflammatory activities has yielded promising results. Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showcasing the potential of thiazole-based compounds in developing therapeutic agents (Raut et al., 2020).

Environmental Impact and Safety

Concerning environmental safety, the presence of chlorinated dibenzo-p-dioxins, related structurally to chlorinated thiazoles, in the aquatic environment has been studied. These compounds, including variants like 1,2,8,9-tetrachlorodibenzo-p-dioxin, have been identified in various sources, indicating their widespread environmental presence and raising questions about their origin and impact on ecosystems (Wenning et al., 1992).

Pharmacological Development

The pharmacological review and patent analysis of thiazole derivatives, including those with chloro substituents, reveal a broad spectrum of potential therapeutic applications, ranging from anticancer to antiviral activities. This underscores the versatility and importance of thiazole-based compounds in drug development and the potential for (5-Chloro-thiazol-2-yl)acetic acid to contribute to this field (Sharma et al., 2019).

Safety And Hazards

“(5-Chloro-thiazol-2-YL)acetic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The safety information includes the precautionary statements P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell and to rinse mouth if swallowed .

Future Directions

While specific future directions for “(5-Chloro-thiazol-2-YL)acetic acid” were not found in the retrieved data, thiazole derivatives have been the subject of significant research interest due to their diverse biological activities . They have been explored as potential scaffolds in the pharmaceutical sector, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYCRCOIBLOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-thiazol-2-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.